REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1[C:9](C)=[CH:8][CH:7]=[CH:6][C:5]=1[OH:11].[OH-:12].[Na+]>O.COCCOC>[CH3:2][CH:3]1[CH:4]([CH2:5][O:11][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2][OH:1])[O:12]1 |f:1.2|
|
Name
|
2-(2-hydroxyethyl)-3-methylphenol
|
Quantity
|
5.04 g
|
Type
|
reactant
|
Smiles
|
OCCC1=C(C=CC=C1C)O
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
erythro-(1-bromoethyl)oxirane
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for about 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 5×100 ml of ether
|
Type
|
WASH
|
Details
|
The extract was washed with dilute sodium hydroxide solution, dilute brine and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1OC1COC1=C(C=CC=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.25 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 123.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |